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Compound of Interest

Compound Name:
Ethyl 2,4-dimethyloxazole-5-

carboxylate

Cat. No.: B1585315 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 2,4-
dimethyloxazole-5-carboxylate

Abstract
Ethyl 2,4-dimethyloxazole-5-carboxylate is a polysubstituted heterocyclic compound

belonging to the oxazole family. The oxazole ring is a key structural motif found in numerous

biologically active natural products and synthetic pharmaceuticals.[1][2] This guide provides a

comprehensive overview of the chemical properties, synthesis, reactivity, and potential

applications of Ethyl 2,4-dimethyloxazole-5-carboxylate, designed for researchers and

professionals in the fields of organic synthesis and drug development. While specific

experimental data for this exact molecule is limited in published literature, this document

synthesizes information from analogous structures and established principles of oxazole

chemistry to provide a robust technical profile.

Molecular Structure and Physicochemical
Properties
Ethyl 2,4-dimethyloxazole-5-carboxylate possesses a planar, five-membered aromatic

oxazole ring substituted at positions 2, 4, and 5. The substitution pattern includes two methyl

groups and an ethyl carboxylate group, which significantly influence the molecule's electronic

properties, reactivity, and steric profile.
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Table 1: Physicochemical Properties of Ethyl 2,4-dimethyloxazole-5-carboxylate

Property Value Source(s)

IUPAC Name
Ethyl 2,4-dimethyl-1,3-oxazole-

5-carboxylate
N/A

CAS Number 23012-30-8 [1][3][4][5]

Molecular Formula C₈H₁₁NO₃ [1][3][6]

Molecular Weight 169.18 g/mol [1][3][4][5]

Purity
≥97% to 98% (as commercially

available)
[3][4]

Appearance
Inferred to be a crystalline solid

or liquid
N/A

Solubility

Expected to be soluble in

common organic solvents like

ethanol, DMF, and DMSO.

[7]

Melting Point Not reported in the literature N/A

Boiling Point Not reported in the literature N/A

Synthesis of the Oxazole Core
While a specific, peer-reviewed synthesis for Ethyl 2,4-dimethyloxazole-5-carboxylate is not

readily available, its structure lends itself to established methods of oxazole synthesis. A

plausible and efficient approach would be a modification of the Hantzsch synthesis or a related

condensation/cyclization reaction. One such proposed pathway involves the reaction of ethyl 2-

chloroacetoacetate with acetamide.

Proposed Synthetic Protocol
This protocol is based on the classical Hantzsch synthesis, which is widely used for preparing

thiazoles and can be adapted for oxazoles. The core principle is the condensation of an α-

haloketone with an amide.
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Step-by-step Methodology:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add ethyl 2-chloroacetoacetate (1.0 equivalent) and a suitable solvent such as

ethanol or toluene.

Reagent Addition: Add acetamide (1.1 equivalents) to the solution.

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on

the solvent) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate

forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced

pressure.

Purification: The crude product is then purified. This is typically achieved by recrystallization

from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica

gel to yield the pure Ethyl 2,4-dimethyloxazole-5-carboxylate.

Causality behind Experimental Choices:

Acetamide serves as the source for the nitrogen atom and the C2-methyl group of the

oxazole ring.

Ethyl 2-chloroacetoacetate provides the remaining atoms for the oxazole backbone,

including the C4-methyl and the C5-ethyl carboxylate substituents.

Heating is necessary to overcome the activation energy for the condensation and

subsequent intramolecular cyclization and dehydration steps that form the aromatic oxazole

ring.

Visualization of Proposed Synthesis
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Caption: Proposed Hantzsch-type synthesis of the target compound.

Chemical Reactivity and Transformations
The reactivity of Ethyl 2,4-dimethyloxazole-5-carboxylate is dictated by its two primary

functional groups: the ethyl ester and the substituted oxazole ring.

Ester Hydrolysis
A fundamental reaction of this molecule is the hydrolysis of the ethyl ester at the C5 position to

yield the corresponding carboxylic acid, 2,4-dimethyloxazole-5-carboxylic acid. This

transformation is crucial for subsequent derivatization, such as amide coupling in medicinal

chemistry applications. Base-catalyzed hydrolysis (saponification) is generally preferred as it is

essentially irreversible.[8]

Experimental Protocol: Saponification

Dissolution: Dissolve Ethyl 2,4-dimethyloxazole-5-carboxylate (1.0 equivalent) in a

mixture of ethanol and water.

Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5-

2.0 equivalents).
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Heating: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the

starting material by TLC.

Acidification: After cooling the reaction mixture to room temperature, remove the ethanol

under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a

pH of ~3-4 with a dilute acid (e.g., 1M HCl).

Isolation: The resulting carboxylic acid precipitate can be collected by filtration, washed with

cold water, and dried. If the product is soluble, it can be extracted with an organic solvent like

ethyl acetate.

Ethyl 2,4-dimethyloxazole-5-carboxylate

1) NaOH, EtOH/H₂O, Reflux
2) H₃O⁺ (acidification)

2,4-Dimethyloxazole-5-carboxylic acid

Click to download full resolution via product page

Caption: Reaction scheme for the hydrolysis of the ethyl ester.

Oxazole Ring Reactivity
The oxazole ring is an electron-deficient aromatic system, making it generally resistant to

electrophilic aromatic substitution.[1] However, the ring can participate in other transformations:

Reduction: The oxazole ring can be opened under certain reductive conditions. For instance,

catalytic hydrogenation of some isoxazole derivatives is known to cleave the N-O bond,

leading to ring-opened products.[9]

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, providing a

route to substituted pyridines, although this reactivity is influenced by the substituents.[1]
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Spectroscopic Characterization (Predicted)
As experimental spectra are not widely published, the following data is predicted based on the

molecular structure and typical values for similar compounds. This serves as a guide for

researchers in characterizing this molecule.

Table 2: Predicted Spectroscopic Data

Technique Predicted Features

¹H NMR

δ ~4.3 ppm (quartet, 2H, -OCH₂CH₃)δ ~2.6 ppm

(singlet, 3H, C4-CH₃)δ ~2.4 ppm (singlet, 3H,

C2-CH₃)δ ~1.3 ppm (triplet, 3H, -OCH₂CH₃)

¹³C NMR

δ ~162 ppm (C=O, ester)δ ~158 ppm (C2-

oxazole)δ ~150 ppm (C4-oxazole)δ ~130 ppm

(C5-oxazole)δ ~61 ppm (-OCH₂CH₃)δ ~14 ppm

(-OCH₂CH₃)δ ~12 ppm (C2-CH₃)δ ~10 ppm

(C4-CH₃)

FT-IR (cm⁻¹)

~2980 (C-H stretch, aliphatic)~1720 (C=O

stretch, ester)~1600, ~1550 (C=N and C=C

stretch, oxazole ring)~1250 (C-O stretch, ester)

Mass Spec (EI)
M⁺ at m/z = 169Key fragments: [M-CH₃]⁺ (154),

[M-OC₂H₅]⁺ (124), [M-COOC₂H₅]⁺ (96)

Applications in Research and Drug Development
The oxazole scaffold is a privileged structure in medicinal chemistry, valued for its ability to

engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2]

While specific applications for Ethyl 2,4-dimethyloxazole-5-carboxylate are not documented,

it serves as an important heterocyclic building block.

Role as a Chemical Intermediate
Its primary utility is as a starting material for more complex molecules. The ester functionality

allows for conversion to a carboxylic acid, which can then be coupled with amines to form a

diverse library of amides. This is a common strategy in the lead optimization phase of drug
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discovery. The methyl groups provide steric and electronic features that can be fine-tuned to

improve binding affinity and pharmacokinetic properties.

Potential Therapeutic Areas
Derivatives of substituted oxazoles and the structurally similar thiazoles have shown a wide

range of biological activities, including:

Anti-inflammatory agents

Anticancer agents[10]

Antimicrobial agents[10]

Kinase inhibitors[11]

The 2,4,5-trisubstituted pattern of this molecule provides a rigid scaffold to which various

pharmacophoric groups can be attached, making it a valuable starting point for exploring these

therapeutic areas.

Ethyl 2,4-dimethyloxazole-
5-carboxylate Hydrolysis 2,4-Dimethyloxazole-

5-carboxylic acid
Amide Coupling

(R-NH₂)
Library of

Amide Derivatives

Screening for
Biological Activity

(e.g., Kinase Inhibition)

Click to download full resolution via product page

Caption: Workflow from building block to potential drug candidates.

Safety and Handling
Based on available supplier safety data, Ethyl 2,4-dimethyloxazole-5-carboxylate should be

handled with appropriate precautions in a laboratory setting.[3]

Hazard Statements:

H303: May be harmful if swallowed.
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety protocols should be followed, including

the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab

coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion
Ethyl 2,4-dimethyloxazole-5-carboxylate is a valuable heterocyclic building block with

significant potential in synthetic and medicinal chemistry. While detailed characterization and

application data in peer-reviewed literature are sparse, its chemical nature can be reliably

inferred from the well-established chemistry of its core functional groups. The synthetic

accessibility of the oxazole ring, combined with the versatility of the ethyl ester functionality,

makes this compound and its derivatives attractive scaffolds for the development of novel

therapeutic agents. Further research into the synthesis, reactivity, and biological activity of this

molecule and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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